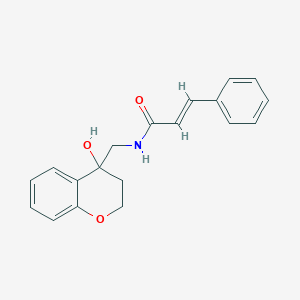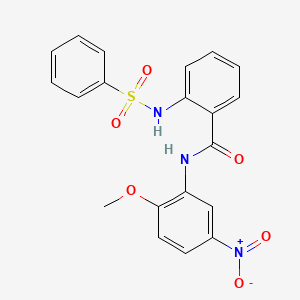
N1-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a useful research compound. Its molecular formula is C19H25N5O4 and its molecular weight is 387.44. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Neuropharmacological Applications
Compounds similar to N1-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide, particularly those with piperazine and methoxyphenyl groups, have been extensively studied for their neuropharmacological effects. These compounds are often evaluated for their potential as ligands for various neurotransmitter receptors, such as 5-HT (serotonin) receptors, which play a crucial role in numerous neurological and psychological processes. For instance, WAY-100635 is a potent and selective 5-HT1A receptor antagonist, indicating the relevance of such compounds in studying serotonin-related neuronal functions and potentially treating related disorders (R. Craven, D. Grahame-Smith, N. Newberry, 1994).
2. Radioligand Development for PET Imaging
Compounds with structural similarities to N1-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide have been explored as potential radioligands for Positron Emission Tomography (PET) imaging. This application is significant for the non-invasive study of receptor distribution and density in the brain, aiding in the diagnosis and research of various neurological conditions. For example, [O-methyl-3H]WAY-100635 has been evaluated as a prospective radioligand for 5-HT1A receptors, demonstrating the compound's potential in clinical and pharmacological investigations of central 5-HT1A receptors in humans (S. Hume et al., 1994).
3. Antimicrobial Activities
The structural framework of N1-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide is conducive to antimicrobial activity. Derivatives of similar compounds have been synthesized and shown to possess good or moderate antimicrobial activities against various test microorganisms, highlighting their potential in developing new antimicrobial agents (H. Bektaş et al., 2007).
4. Anti-inflammatory and Analgesic Agents
Compounds related to N1-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide have been investigated for their anti-inflammatory and analgesic properties. Novel derivatives have been synthesized and evaluated, revealing significant COX-2 inhibition, which is crucial for anti-inflammatory therapy. This indicates the potential of such compounds in the development of new anti-inflammatory and analgesic medications (V. Srinivas et al., 2015).
properties
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O4/c1-14-13-17(22-28-14)21-19(26)18(25)20-7-8-23-9-11-24(12-10-23)15-3-5-16(27-2)6-4-15/h3-6,13H,7-12H2,1-2H3,(H,20,25)(H,21,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXFLPKVHGFECL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1-Ethyl-3-methylpyrazol-4-yl)amino]acetic acid](/img/structure/B2649380.png)
![4-{3-[(4-Fluorophenyl)methyl]-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imida zolino[1,2-h]purin-8-yl}benzenesulfonamide](/img/structure/B2649382.png)
![Ethyl 2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]butanoate](/img/structure/B2649385.png)


![2-[3-(2,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2649390.png)



![2-amino-3-{[(E)-(3-hydroxyphenyl)methylidene]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2649395.png)

![2-[3-(Aminomethyl)-1,2,4-triazol-1-yl]acetic acid;hydrochloride](/img/structure/B2649399.png)
![(6R,7R)-Benzhydryl 3-(chloromethyl)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/no-structure.png)
